molecular formula C8H15NO B13269253 6-Methyl-2-oxa-7-azaspiro[4.4]nonane

6-Methyl-2-oxa-7-azaspiro[4.4]nonane

Cat. No.: B13269253
M. Wt: 141.21 g/mol
InChI Key: USKVYYWSOMUZFX-UHFFFAOYSA-N
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Description

6-Methyl-2-oxa-7-azaspiro[44]nonane is a heterocyclic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane can be achieved through various methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles has been reported to yield azaspirocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of synthetic routes involving intramolecular cyclization and the use of common reagents suggest that industrial production could be feasible with optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The presence of nitrogen and oxygen atoms allows for substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-Methyl-2-oxa-7-azaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.

    Biology: Its spirocyclic structure can be used to study the interactions of heterocyclic compounds with biological targets.

    Medicine: The compound may serve as a scaffold for developing new pharmaceuticals with potential therapeutic effects.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxa-7-azaspiro[4.4]nonane involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of nitrogen and oxygen atoms within a spirocyclic structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-methyl-7-oxa-2-azaspiro[4.4]nonane

InChI

InChI=1S/C8H15NO/c1-7-8(2-4-9-7)3-5-10-6-8/h7,9H,2-6H2,1H3

InChI Key

USKVYYWSOMUZFX-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCN1)CCOC2

Origin of Product

United States

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